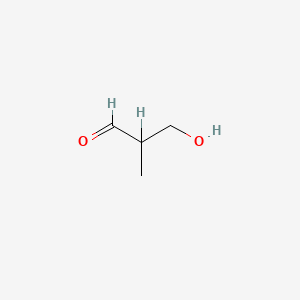
3-hydroxy-2-methylpropanal
Cat. No. B3052098
M. Wt: 88.11 g/mol
InChI Key: JTMCAHGCWBGWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05888923
Procedure details


420 ml of the solution containing 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal was charged to a stainless jacket-stirring reactor equipped with a metal powder-sintered filtering core followed by adding 9.38 g of the thus-obtained hydrogenation catalyst (65% of which has a granularity less than 50 μm). A temperature in the reactor was controlled at 115° C. and a pressure in the reactor was maintained at 60 kg/cm2G by the supply of hydrogen to effect hydrogenation for 2 hours under stirring. After the supply of hydrogen was cut off, the stirring was stopped and the solution was set still for 30 minutes to precipitate the catalyst. The solution was filtrated via the filtering core by the hydrogen pressure in the reactor, then about 400 ml of the top layer of the solution was removed and analyzed by gas chromatograph to obtain a result of 16.64 wt % of 1,4-butanediol, 3.25 wt % of 2-methyl-1,3-propanediol, 80.11 wt % of other reactants and water. Another 400 ml aqueous solution of 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal was then added to the reactor and subjected to hydrogenation for 2 hours under the same condition. This process was repeated for 50 batches. The conversion thereof was maintained consistently at about 95-98%, which was calculated by the results obtained from gas chromatograph (GC) according to the following equation: ##EQU1## wherein HBA1 represents the concentration of the solution of 4-hydroxy-butanal, 2-hydroxy-tetrahydrofuran, and 2-methyl-3-hydroxypropanal obtained ma GC analysis before hydrogenation; and

[Compound]
Name
solution
Quantity
420 mL
Type
reactant
Reaction Step Two






Name

Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].OC1CCCO1.[CH3:13][CH:14]([CH2:17][OH:18])[CH:15]=[O:16].[H][H]>O>[CH2:5]([OH:6])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
420 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCCC=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1OCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=O)CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged to a stainless jacket-stirring reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a metal powder-sintered filtering core
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 9.38 g of the thus-obtained hydrogenation catalyst (65% of which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was controlled at 115° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtrated via the filtering core by the hydrogen pressure in the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
about 400 ml of the top layer of the solution was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCO)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
